

M435-1279 Technical Support Center: Troubleshooting Solubility

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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with the UBE2T inhibitor, **M435-1279**.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving **M435-1279** in DMSO. What is the expected solubility?

There are conflicting reports on the solubility of **M435-1279** in DMSO. Some suppliers report a high solubility of up to 50 mg/mL (119.20 mM) with the aid of ultrasonication[1][2]. However, other sources indicate a lower solubility of 9 mg/mL (21.45 mM) in fresh, anhydrous DMSO[3]. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound[3]. If you are experiencing difficulties, consider the quality of your DMSO and try preparing a fresh stock.

Q2: My **M435-1279** precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

Direct dilution of a concentrated DMSO stock of **M435-1279** into aqueous media is likely to cause precipitation, as the compound is insoluble in water[3]. To avoid this, it is recommended to work with intermediate dilutions and ensure rapid mixing during the addition to the aqueous buffer. For in vitro experiments, a final DMSO concentration of less than 0.1% is generally recommended to avoid solvent-induced artifacts. If precipitation persists, consider using a formulation with a solubilizing agent like SBE- β -CD.

Q3: I need to prepare **M435-1279** for an in vivo animal study. What formulation should I use?

M435-1279 is insoluble in water, so a specific formulation is required for in vivo administration. Two different vehicle formulations have been reported. One option involves a mixture of 10% DMSO and 90% (20% SBE- β -CD in saline). An alternative for oral administration is a homogeneous suspension in CMC-NA (carboxymethyl cellulose sodium). Another injectable formulation consists of DMSO, PEG300, Tween80, and saline. The choice of formulation will depend on the route of administration and the specific requirements of your study.

Q4: How should I store my **M435-1279** stock solutions to maintain their stability and solubility?

Proper storage is critical for maintaining the integrity of **M435-1279**. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is important to protect the solutions from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased solubility.

Quantitative Solubility Data

Solvent/Vehicle	Reported Solubility	Molar Concentration	Notes	Reference
DMSO	50 mg/mL	119.20 mM	Requires ultrasonication	
DMSO	9 mg/mL	21.45 mM	Use fresh, anhydrous DMSO	
20% SBE- β -CD in Saline (with 10% DMSO)	≥ 2.08 mg/mL	≥ 4.96 mM	Clear solution	
Water	Insoluble	-	-	
Ethanol	Insoluble	-	-	

Experimental Protocols

Protocol 1: Preparation of High-Concentration M435-1279 Stock in DMSO

This protocol is based on the higher reported solubility and is suitable for preparing a concentrated stock for subsequent dilutions.

Materials:

- **M435-1279** powder
- Anhydrous, high-purity DMSO
- Ultrasonic bath
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Weigh the desired amount of **M435-1279** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 50 mg/mL.
- Vortex the mixture vigorously for 1-2 minutes.
- Place the tube in an ultrasonic bath and sonicate until the solution is clear. This may take several minutes.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of M435-1279 Formulation for In Vivo Studies (SBE- β -CD Method)

This protocol provides a method for preparing a clear solution of **M435-1279** suitable for injection in animal models.

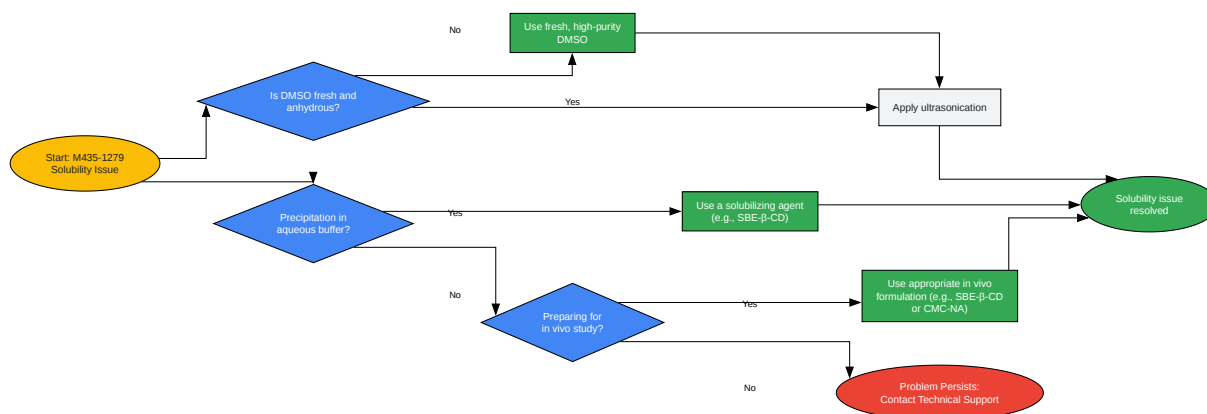
Materials:

- **M435-1279** DMSO stock solution (e.g., 20.8 mg/mL)
- 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in saline
- Sterile tubes

Procedure:

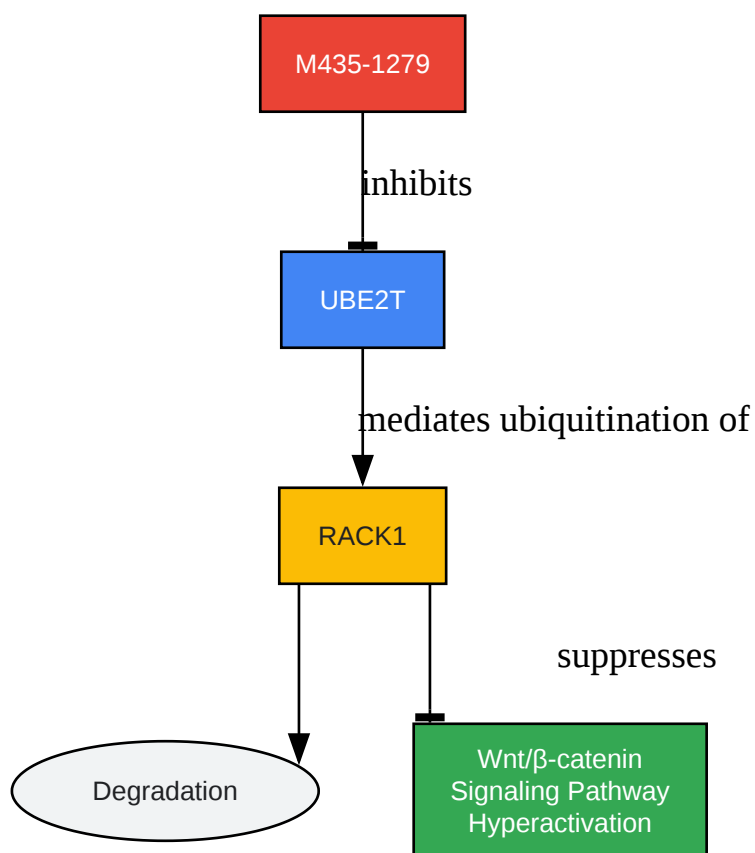
- Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline.
- To prepare a 1 mL working solution of 2.08 mg/mL **M435-1279**, add 100 μ L of a 20.8 mg/mL **M435-1279** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline.
- Mix the solution thoroughly until it is clear.
- This formulation results in a final solvent composition of 10% DMSO and 90% (20% SBE- β -CD in saline).

Visual Guides



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Caption: Troubleshooting workflow for **M435-1279** solubility issues.



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Caption: **M435-1279** mechanism of action via the UBE2T/RACK1 axis.

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